N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to anxiolytic and anticonvulsant effects.
Mécanisme D'action
CPP-115 exerts its pharmacological effects by inhibiting N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT, the enzyme responsible for the breakdown of this compound. By inhibiting this compound-AT, CPP-115 increases this compound levels in the brain, leading to anxiolytic and anticonvulsant effects. This compound is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating brain activity. By increasing this compound levels, CPP-115 enhances the inhibitory tone in the brain, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to anxiolytic and anticonvulsant effects. In preclinical studies, CPP-115 has been shown to increase the threshold for seizure induction and reduce the severity and duration of seizures. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety. In addition, CPP-115 has been investigated for its potential to reduce cocaine and alcohol intake in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 is a potent and selective inhibitor of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT, making it a valuable tool for studying the role of this compound in various neurological disorders. However, CPP-115 has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, CPP-115 has a relatively short half-life, which can limit its duration of action in vivo.
Orientations Futures
For research on CPP-115 include investigating its potential for the treatment of other neurological disorders such as depression, schizophrenia, and neuropathic pain. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPP-115. Finally, the development of more potent and selective inhibitors of N-cycloheptyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide-AT may lead to the discovery of new therapeutics for the treatment of neurological disorders.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to possess potent anticonvulsant and anxiolytic effects, with a favorable safety profile. CPP-115 has also been investigated for its potential to reduce cocaine and alcohol intake in animal models of addiction.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-17-7-5-6-16(14-17)20(25)23-12-10-15(11-13-23)19(24)22-18-8-3-1-2-4-9-18/h5-7,14-15,18H,1-4,8-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIXMMUQVNWTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.